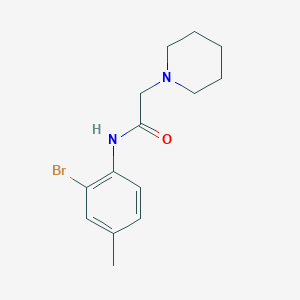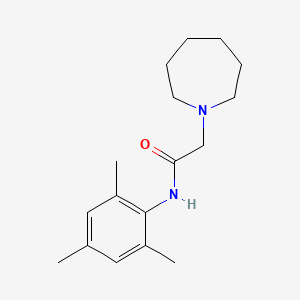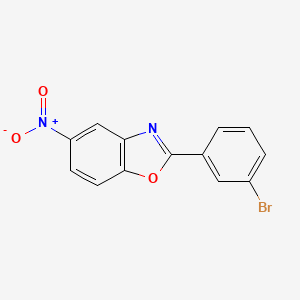![molecular formula C20H15N3O2S B5767933 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as PTZ-CBI, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide exerts its effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. This compound induces the production of ROS by inhibiting the activity of antioxidant enzymes such as superoxide dismutase and catalase. The increased levels of ROS then lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to inhibition of cell proliferation. This compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and protect against neuronal damage. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is its ability to induce ROS production in a controlled manner, making it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of this compound is its potential toxicity, as high levels of ROS can cause damage to cellular components. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of interest is in the use of this compound as a tool for studying the role of ROS in various diseases and biological processes. Additionally, this compound may have potential applications in the development of new cancer therapies and neuroprotective agents.
Métodos De Síntesis
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to produce 4-nitrobenzoyl chloride. The resulting compound is then reacted with N-(10H-phenothiazin-10-yl)acetamide to obtain N-(10H-phenothiazin-10-ylcarbonyl)-4-nitrobenzamide. This compound is then reduced using sodium dithionite to yield this compound.
Aplicaciones Científicas De Investigación
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and biochemistry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been used as a tool to study the role of reactive oxygen species in neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been used to study the structure and function of proteins.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c21-19(14-8-2-1-3-9-14)22-25-20(24)23-15-10-4-6-12-17(15)26-18-13-7-5-11-16(18)23/h1-13H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFDZKJRFNOXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)



![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
